molecular formula C8H17Cl2N B2871465 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride CAS No. 1378816-00-2

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

Cat. No. B2871465
M. Wt: 198.13
InChI Key: LYMLFEOEIHYCMI-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .


Synthesis Analysis

The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride involves SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride include a melting point of 185 °C and solubility in water .

Scientific Research Applications

Cocrystals and Molecular Structure Analysis

Research into compounds similar to "4-(2-Chloroethyl)-1-methylpiperidine hydrochloride" often involves the analysis of their molecular structures through cocrystallization. For example, studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have explored its preparation and characterized its cocrystals, revealing detailed molecular conformations and hydrogen bonding interactions (Dega-Szafran et al., 2006). These insights are crucial for understanding the chemical behavior and potential applications of similar chloroethyl methylpiperidine compounds.

Synthesis and Large-Scale Production

The development of robust synthesis processes for related piperidine compounds, such as 4-Methylenepiperidine hydrochloride, highlights the industrial relevance of these chemicals. A study demonstrated a high-yield, large-scale synthesis method that could potentially be adapted for "4-(2-Chloroethyl)-1-methylpiperidine hydrochloride," underscoring its importance in the production of pharmaceuticals like antifungal drugs (Chen et al., 2019).

Photodimerization and Chemical Reactions

Research on the photodimerization of compounds such as 2-Aminopyridines and related structures provides valuable information on the chemical reactivity and potential applications of piperidine derivatives in synthesis and materials science (Taylor & Kan, 1963). Understanding these reactions is essential for designing new chemical entities with specific functions.

NMR Spectroscopy and Conformational Studies

NMR spectroscopy has been employed to study the conformations of piperidine derivatives, offering insights into their structural dynamics and interactions. Such studies are instrumental in determining the properties of "4-(2-Chloroethyl)-1-methylpiperidine hydrochloride" and similar compounds, which can influence their application in various fields (Dega-Szafran et al., 2006).

Polymorphism and Crystal Engineering

Investigations into the polymorphism of piperidine betaine hydrochloride reveal the complexity of crystal forms these molecules can adopt. Such studies are crucial for pharmaceutical applications, where the physical form of a compound can significantly affect its bioavailability and stability (Dega-Szafran et al., 2005).

Safety And Hazards

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

The future directions of research on 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride could involve further studies on its ecological risk, as it has been found to be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-chloroethyl)-1-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-10-6-3-8(2-5-9)4-7-10;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLFEOEIHYCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)-1-methylpiperidine hydrochloride

CAS RN

1378816-00-2
Record name 4-(2-chloroethyl)-1-methylpiperidine hydrochloride
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